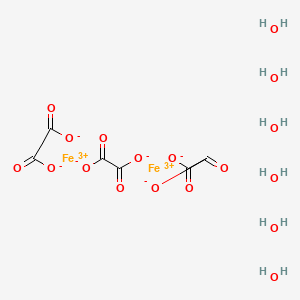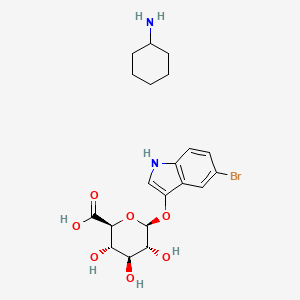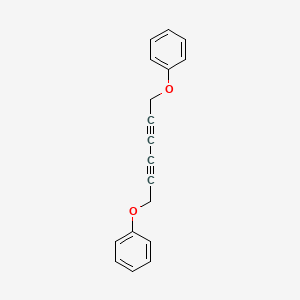
CHLOROTRIS(TRIPHENYLPHOSPHINE)COPPER(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorotris(triphenylphosphine)copper(I) is an organometallic compound with the formula ([ (C_6H_5)_3P]_3CuCl). It is a coordination complex consisting of a copper(I) ion coordinated to three triphenylphosphine ligands and one chloride ion. This compound is known for its applications in organic synthesis and catalysis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorotris(triphenylphosphine)copper(I) can be synthesized through the reaction of copper(I) chloride with triphenylphosphine in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation of the copper(I) ion. The general reaction is as follows: [ \text{CuCl} + 3 \text{PPh}_3 \rightarrow [ \text{Cu(PPh}_3)_3\text{Cl}] ]
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of chlorotris(triphenylphosphine)copper(I) in a laboratory setting involves the use of standard Schlenk techniques to handle air-sensitive compounds. The reaction is usually carried out at room temperature, and the product is purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
Types of Reactions
Chlorotris(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The triphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with chlorotris(triphenylphosphine)copper(I) include halides, alkyl halides, and other organometallic compounds. Reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving chlorotris(triphenylphosphine)copper(I) depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the triphenylphosphine ligands can be replaced by other phosphine ligands or nitrogen-based ligands .
Scientific Research Applications
Chlorotris(triphenylphosphine)copper(I) has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as coupling reactions and cycloadditions.
Material Science: The compound is used in the preparation of conductive polymers and other advanced materials.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which chlorotris(triphenylphosphine)copper(I) exerts its effects involves the coordination of the copper(I) ion to the triphenylphosphine ligands. This coordination stabilizes the copper(I) ion and allows it to participate in various catalytic cycles. The compound can facilitate electron transfer processes and activate substrates for subsequent reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Chlorotris(triphenylphosphine)rhodium(I): Similar in structure but contains rhodium instead of copper.
Chlorotris(triphenylphosphine)cobalt(I): Contains cobalt and has different reactivity and applications.
Bromotris(triphenylphosphine)copper(I): Similar structure but with a bromide ion instead of chloride.
Uniqueness
Chlorotris(triphenylphosphine)copper(I) is unique due to its specific coordination environment and the properties imparted by the copper(I) ion. It offers distinct reactivity compared to its rhodium and cobalt analogs, making it particularly useful in certain catalytic applications and organic transformations .
Properties
CAS No. |
15709-76-9 |
|---|---|
Molecular Formula |
C54H45ClCuP3 |
Molecular Weight |
885.855383 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Quinolinium,1-methyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1)](/img/structure/B1144243.png)
